molecular formula C14H17N3O4S B601208 Cyclopentylalbendazole sulfone CAS No. 1448346-31-3

Cyclopentylalbendazole sulfone

Cat. No.: B601208
CAS No.: 1448346-31-3
M. Wt: 323.37
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentylalbendazole sulfone is a chemical compound with the molecular formula C14H17N3O4S and a molecular weight of 323.37 g/mol . It is a derivative of albendazole, a benzimidazole anthelmintic used to treat various parasitic worm infections . This compound is characterized by the presence of a cyclopentylsulfonyl group attached to the benzimidazole ring, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the oxidation of cyclopentylthioalbendazole using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of cyclopentylalbendazole-sulfone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to meet the required specifications for pharmaceutical or research applications .

Chemical Reactions Analysis

Types of Reactions

Cyclopentylalbendazole sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: this compound.

    Reduction: Cyclopentylthioalbendazole.

    Substitution: Various substituted benzimidazole derivatives.

Comparison with Similar Compounds

Cyclopentylalbendazole sulfone is structurally related to other benzimidazole derivatives, such as albendazole and mebendazole. the presence of the cyclopentylsulfonyl group distinguishes it from these compounds, imparting unique chemical and biological properties. Similar compounds include:

This compound’s unique structure and properties make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl N-(6-cyclopentylsulfonyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-21-14(18)17-13-15-11-7-6-10(8-12(11)16-13)22(19,20)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTDOSIDYZQTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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